molecular formula C23H23NO5 B12449460 Dimethyl 1-benzyl-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-benzyl-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B12449460
M. Wt: 393.4 g/mol
InChI Key: SHXZIBKDRNWDIJ-UHFFFAOYSA-N
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Description

Dimethyl 1-benzyl-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-benzyl-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-benzyl-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridine derivatives, piperidine derivatives, and substituted benzyl or methoxyphenyl compounds .

Scientific Research Applications

Dimethyl 1-benzyl-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 1-benzyl-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and a decrease in blood pressure, making it potentially useful in the treatment of hypertension and other cardiovascular conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 1-benzyl-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. Its methoxyphenyl group and ester functionalities may influence its binding affinity and selectivity for calcium channels, potentially leading to different therapeutic effects .

Properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

dimethyl 1-benzyl-4-(4-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H23NO5/c1-27-18-11-9-17(10-12-18)21-19(22(25)28-2)14-24(15-20(21)23(26)29-3)13-16-7-5-4-6-8-16/h4-12,14-15,21H,13H2,1-3H3

InChI Key

SHXZIBKDRNWDIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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